molecular formula C12H17N5O3 B12786507 (1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol CAS No. 118237-79-9

(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol

Cat. No.: B12786507
CAS No.: 118237-79-9
M. Wt: 279.30 g/mol
InChI Key: CEIKVFVUUZTZPJ-MVHNUAHISA-N
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Description

(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol is a complex organic compound that belongs to the class of nucleosides. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the 6-aminopurin-9-yl group indicates that it is a derivative of adenine, a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the hydroxyethyl moiety.

    Attachment of the 6-Aminopurin-9-yl Group: The adenine derivative is attached to the cyclopentane ring through a glycosylation reaction, which typically requires the use of a glycosyl donor and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification Techniques: Such as chromatography and crystallization to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyethyl group to an ethyl group.

    Substitution: The amino group on the purine ring can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acid Catalysts: Such as hydrochloric acid or sulfuric acid for glycosylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids.

    Reduction: Can result in the formation of simpler alkyl derivatives.

    Substitution: Can produce various substituted purine derivatives.

Scientific Research Applications

(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid structure and function.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of (1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Intercalate into DNA: Disrupting the normal structure and function of nucleic acids.

    Modulate Signaling Pathways: Affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Deoxyadenosine: A derivative of adenosine lacking the 2’-hydroxyl group.

    N6-Methyladenosine: A methylated form of adenosine with distinct biological functions.

Uniqueness

(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group and specific stereochemistry differentiate it from other nucleosides, making it a valuable compound for research and industrial applications.

Properties

CAS No.

118237-79-9

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C12H17N5O3/c13-11-8-12(15-4-14-11)17(5-16-8)7-3-6(1-2-18)9(19)10(7)20/h4-7,9-10,18-20H,1-3H2,(H2,13,14,15)/t6-,7+,9+,10+/m0/s1

InChI Key

CEIKVFVUUZTZPJ-MVHNUAHISA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CCO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CCO

Origin of Product

United States

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